4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine
Overview
Description
4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the thiazole family and has a unique chemical structure that makes it a promising candidate for various research studies.
Scientific Research Applications
- Scientists have reported the discovery of a novel small molecule inhibitor, NSC33353 , which exhibits potent anti-tumor activity against TNBC cells . The anti-proliferative effects of this inhibitor were determined using 2D and 3D cell proliferation assays. TNBC is an aggressive subtype of breast cancer, and finding effective treatments is crucial.
Anti-Tumor Activity Against Triple-Negative Breast Cancer (TNBC) Cells
Mechanism of Action
Target of Action
This compound belongs to the thiazolothiazole class of compounds , which have been studied for their potential applications in various fields due to their planar and rigid backbone as well as an extended π-conjugated structure . .
Mode of Action
As a member of the thiazolothiazole class of compounds, it may interact with its targets through its planar and rigid backbone, as well as its extended π-conjugated structure
Biochemical Pathways
Thiazolothiazoles have been noted for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . .
Pharmacokinetics
The compound’s predicted boiling point is 537.9±60.0 °C, and its predicted density is 1.438±0.06 g/cm3
Result of Action
As a member of the thiazolothiazole class of compounds, it may have potential applications in the field of organic electronics . .
properties
IUPAC Name |
4-[5-(4-aminophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c17-11-5-1-9(2-6-11)13-19-15-16(21-13)20-14(22-15)10-3-7-12(18)8-4-10/h1-8H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVKIWILSJCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196059 | |
Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
CAS RN |
4416-79-9 | |
Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004416799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC33623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(5-(4-Aminophenyl)(1,3)thiazolo(5,4-d)(1,3)thiazol-2-yl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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